molecular formula C24H24FNO6 B3451470 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3451470
M. Wt: 441.4 g/mol
InChI Key: GULPSNSQPAGHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as dimethyl, dimethoxyphenyl, fluorophenyl, and dicarboxylate. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with ammonium acetate to form the dihydropyridine ring.

    Substitution: The fluorophenyl group is introduced through a substitution reaction using a suitable fluorinating agent.

    Esterification: The final step involves esterification to introduce the dicarboxylate groups.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Scientific Research Applications

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is particularly useful in the treatment of hypertension and angina.

Comparison with Similar Compounds

3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension and angina.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic advantages over other similar compounds.

Properties

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO6/c1-29-20-9-8-15(10-21(20)30-2)12-26-13-18(23(27)31-3)22(19(14-26)24(28)32-4)16-6-5-7-17(25)11-16/h5-11,13-14,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULPSNSQPAGHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)F)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
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3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
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3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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